
3-Methoxytridecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxytridecan-2-one is an organic compound belonging to the class of ketones It features a methoxy group (-OCH3) attached to the second carbon of a tridecane chain
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxytridecan-2-one can be synthesized through several methods. One common approach involves the oxidation of 3-methoxytridecan-2-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method involves the Friedel-Crafts acylation of 3-methoxytridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Methoxytridecan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 3-methoxytridecan-2-ol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxytridecanoic acid.
Reduction: 3-Methoxytridecan-2-ol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
3-Methoxytridecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 3-Methoxytridecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Methoxytridecan-2-ol: The alcohol counterpart of 3-Methoxytridecan-2-one.
3-Methoxytridecanoic acid: The oxidized form of this compound.
3-Methoxytridecane: The parent hydrocarbon without the ketone functionality.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it versatile for various synthetic and industrial applications.
特性
CAS番号 |
61628-57-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
3-methoxytridecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(16-3)13(2)15/h14H,4-12H2,1-3H3 |
InChIキー |
ZDEVTPXJZYJEFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
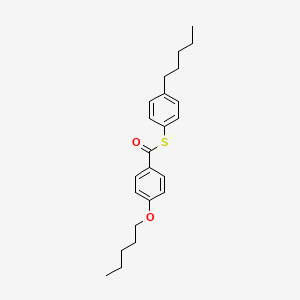
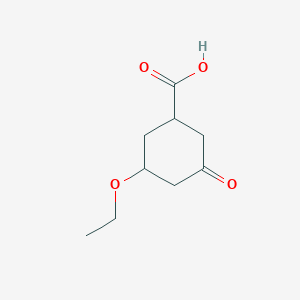

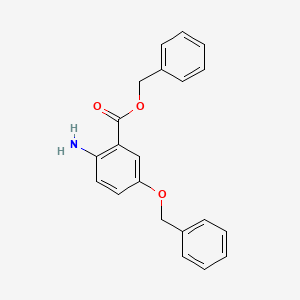
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
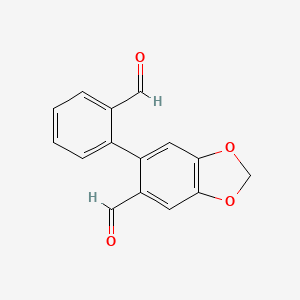
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)

![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
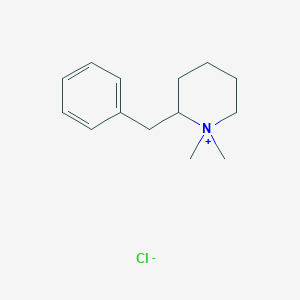

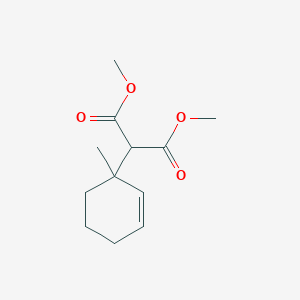
![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
